molecular formula C54H52N6O5 B15195368 9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- CAS No. 134934-68-2

9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-

Cat. No.: B15195368
CAS No.: 134934-68-2
M. Wt: 865.0 g/mol
InChI Key: XCYZDKICLPQMOP-JKGXBWLBSA-N
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Description

“9H-Purin-6-amine, 9-(2-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-2-(1-pyrrolidinyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in biological systems, including their presence in nucleotides and nucleosides, which are essential for various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include purine derivatives and protected sugar moieties. The reaction conditions may involve:

    Protection and deprotection steps: Using protecting groups like benzyl or silyl ethers to protect functional groups during the synthesis.

    Glycosylation reactions: Coupling the purine base with a protected sugar derivative under acidic or basic conditions.

    Amidation reactions: Introducing the amine group through reactions with amine derivatives.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Large-scale organic synthesis: Utilizing automated synthesizers and reactors.

    Purification techniques: Employing chromatography and crystallization methods to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of nucleoside analogs: Used in the development of antiviral and anticancer agents.

    Study of reaction mechanisms: Understanding the behavior of purine derivatives in various chemical reactions.

Biology

    DNA and RNA research: Investigating the role of purine derivatives in genetic material.

    Enzyme studies: Exploring the interaction of these compounds with enzymes involved in nucleotide metabolism.

Medicine

    Drug development: Designing new therapeutic agents targeting viral infections and cancer.

    Biomarker discovery: Identifying purine derivatives as potential biomarkers for various diseases.

Industry

    Pharmaceutical manufacturing: Producing active pharmaceutical ingredients (APIs) for drugs.

    Biotechnology: Utilizing purine derivatives in biotechnological applications, such as biosensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulation of receptor activity: Acting as agonists or antagonists at receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenine derivatives: Compounds like adenosine and deoxyadenosine.

    Guanine derivatives: Compounds like guanosine and deoxyguanosine.

Uniqueness

This compound’s uniqueness lies in its specific structural modifications, such as the presence of the pyrrolidinyl group and the methoxyphenyl-diphenylmethyl protecting groups

Properties

CAS No.

134934-68-2

Molecular Formula

C54H52N6O5

Molecular Weight

865.0 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-pyrrolidin-1-yloxolan-3-ol

InChI

InChI=1S/C54H52N6O5/c1-62-44-29-25-40(26-30-44)53(38-17-7-3-8-18-38,39-19-9-4-10-20-39)58-50-47-51(56-36-55-50)60(37-57-47)52-48(59-33-15-16-34-59)49(61)46(65-52)35-64-54(41-21-11-5-12-22-41,42-23-13-6-14-24-42)43-27-31-45(63-2)32-28-43/h3-14,17-32,36-37,46,48-49,52,61H,15-16,33-35H2,1-2H3,(H,55,56,58)/t46-,48-,49+,52-/m1/s1

InChI Key

XCYZDKICLPQMOP-JKGXBWLBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)N1CCCC1

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)N1CCCC1

Origin of Product

United States

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